but-2-enedioic acid;3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine

H1 receptor antagonism calcium flux assay pKb comparison

Chlorpheniramine maleate (but-2-enedioic acid;3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine) is a first-generation alkylamine-class histamine H1 receptor antagonist widely used in oral and intranasal formulations for allergic conditions. It differs from ethanolamine (e.g., diphenhydramine) and piperazine (e.g., cetirizine) congeners in its receptor-binding kinetics, CNS penetration profile, and duration of action.

Molecular Formula C16H19ClN2.C4H4O4
C20H23ClN2O4
Molecular Weight 390.9 g/mol
Cat. No. B7855451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebut-2-enedioic acid;3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine
Molecular FormulaC16H19ClN2.C4H4O4
C20H23ClN2O4
Molecular Weight390.9 g/mol
Structural Identifiers
SMILESCN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C16H19ClN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)
InChIKeyDBAKFASWICGISY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility10 to 50 mg/mL at 70° F (NTP, 1992)

Chlorpheniramine Maleate: Procurement-Critical Differentiation of a First-Generation Alkylamine H1 Antihistamine


Chlorpheniramine maleate (but-2-enedioic acid;3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine) is a first-generation alkylamine-class histamine H1 receptor antagonist widely used in oral and intranasal formulations for allergic conditions. It differs from ethanolamine (e.g., diphenhydramine) and piperazine (e.g., cetirizine) congeners in its receptor-binding kinetics, CNS penetration profile, and duration of action [1][2]. These differences translate into measurable, selection-relevant parameters—potency, sedation liability, pharmacokinetic half-life, and treatment cost—that are critical for procurement decisions.

Why Chlorpheniramine Maleate Cannot Be Replaced by an Arbitrary In-Class H1 Antagonist


First-generation H1 antihistamines are not interchangeable. Chlorpheniramine maleate occupies a distinct position within its class due to a unique combination of receptor potency, sedative impact, and pharmacokinetic duration that diverges markedly from commonly substituted alternatives such as diphenhydramine and cetirizine [1][2]. Non-validated substitution risks either inadequate symptom control or an unanticipated side-effect profile, undermining both clinical efficacy and user compliance.

Quantitative Differentiation Evidence for Chlorpheniramine Maleate Procurement


H1 Receptor Potency: Chlorpheniramine Maleate is ~8.7-Fold More Potent than Diphenhydramine

In a direct head-to-head comparison using a FLIPR-based calcium assay on recombinant human H1 receptors, chlorpheniramine exhibited a pKb of 8.77 versus 7.83 for diphenhydramine, corresponding to a 8.7-fold greater molar potency [1]. This difference was consistent across HEK293 and HeLa S3 cell backgrounds and aligned with binding pKi values (8.52 vs 7.98, respectively).

H1 receptor antagonism calcium flux assay pKb comparison

Sedation Profile: Chlorpheniramine 4 mg Produces Significantly Less Daytime Sleepiness than Diphenhydramine 25-50 mg

A randomized, placebo-controlled crossover study in healthy adults (n=18) directly compared subjective and objective sedation measures. Chlorpheniramine 4 mg produced significantly less introspective drowsiness and slower choice reaction times than diphenhydramine 50 mg and 25 mg (P<0.05) [1]. The general rank order of soporific effects was diphenhydramine 50 mg > diphenhydramine 25 mg > chlorpheniramine 4 mg.

daytime sleepiness psychomotor performance sedation comparison

Pharmacokinetic Duration: Elimination Half-Life of ~20 h for Chlorpheniramine vs 3-7 h for Diphenhydramine

Chlorpheniramine maleate exhibits a long elimination half-life of approximately 20 h in adults [1], whereas diphenhydramine has a substantially shorter half-life ranging from 3 to 7 h [2]. This pharmacokinetic difference enables once-daily dosing for chlorpheniramine, compared to the 4-6 hourly administration schedule required for diphenhydramine to maintain therapeutic concentrations.

pharmacokinetics half-life once-daily dosing

Cost-Effectiveness: Chlorpheniramine 8 mg Once Daily Delivers Comparable Efficacy to Cetirizine 10 mg at Lower Treatment Cost

In a double-blind, randomized, crossover clinical trial involving 79 perennial allergic rhinitis patients, 8 mg chlorpheniramine once daily achieved a treatment success rate of 71.55%, not significantly different from 77.52% for cetirizine 10 mg [1]. Sedation was higher with chlorpheniramine (47.77% vs 32.8% for cetirizine), but cost-effectiveness analysis favored chlorpheniramine.

allergic rhinitis cost-effectiveness randomized controlled trial

Brain H1 Receptor Occupancy: Chlorpheniramine Achieves High CNS Target Engagement at Low Oral Doses

PET imaging in healthy volunteers demonstrated that a single oral dose of 2 mg (+)-chlorpheniramine occupied 76.8±4.2% of available H1 receptors in the frontal cortex [1]. In contrast, terfenadine 60 mg occupied only 17.2±14.2%, confirming that chlorpheniramine robustly crosses the blood-brain barrier and engages central H1 receptors. This property is desirable for applications where central antihistaminergic action is required but must be balanced against sedation risk.

brain receptor occupancy PET imaging CNS penetration

Anticholinergic Burden: Chlorpheniramine Ranks Lower than Diphenhydramine in Functional Antimuscarinic Potency

In a comparative functional assay measuring inhibition of carbachol-induced contractions of guinea pig trachealis muscle, chlorpheniramine ranked behind diphenhydramine in anticholinergic potency. The rank order was: cyproheptadine > promethazine > desloratadine > diphenhydramine > loratadine > chlorpheniramine > hydroxyzine > pyrilamine [1]. pA2 values for diphenhydramine, chlorpheniramine, and loratadine were noted as 'similar', but the consistent rank order across in vitro and in vivo models places chlorpheniramine as less antimuscarinic than diphenhydramine.

anticholinergic activity muscarinic receptor pA2 ranking

Application Scenarios for Chlorpheniramine Maleate Driven by Quantitative Differentiation Evidence


Protocols Requiring Potent H1 Blockade with Minimized Sedation Within the First-Generation Class

When a first-generation antihistamine is mandated—for example, in studies comparing sedative versus non-sedative antihistamine effects—chlorpheniramine maleate provides approximately 8.7-fold greater H1 receptor potency than diphenhydramine while producing significantly less daytime sleepiness at therapeutic doses , making it the preferred reference standard for CNS-active H1 antagonist studies.

Once-Daily Oral Antihistamine Formulation Development or Procurement

Chlorpheniramine maleate's ~20 h elimination half-life supports once-daily dosing, reducing excipient and manufacturing complexity relative to shorter half-life alternatives such as diphenhydramine. This PK characteristic is directly actionable for extended-release or multi-particulate formulation design where 24-hour coverage is required.

Cost-Constrained Allergic Rhinitis Procurement Programs

For formulary selection or public health procurement where budget limitations are paramount, 8 mg chlorpheniramine once daily offers comparable efficacy to cetirizine 10 mg (71.55% vs 77.52% success rate, non-significant difference) at a lower per-treatment cost , while acknowledging a higher sedation rate that should be communicated to end-users.

CNS Receptor Occupancy Imaging Studies Requiring a High-Signal Reference Tracer

The confirmed 76.8% human brain H1 receptor occupancy at a low 2 mg oral dose makes chlorpheniramine maleate an ideal positive control or reference ligand for PET and SPECT studies investigating central histaminergic pathways, where robust and reproducible target engagement is essential.

Quote Request

Request a Quote for but-2-enedioic acid;3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.